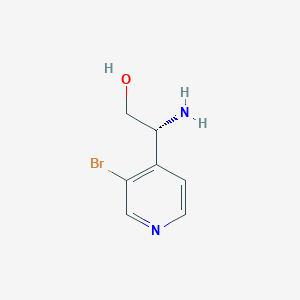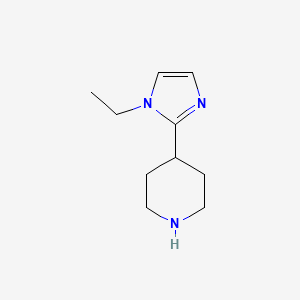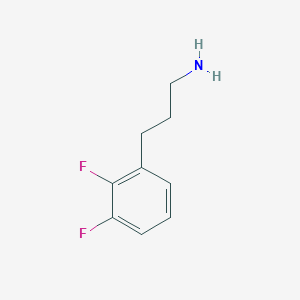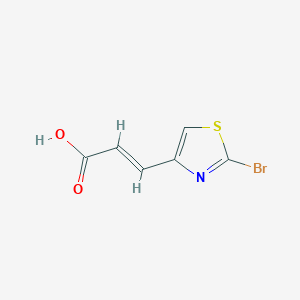
2,5-Dibromoquinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromoquinoxaline is a halogenated heterocyclic compound with the molecular formula C8H4Br2N2. It is a derivative of quinoxaline, where two bromine atoms are substituted at the 2nd and 5th positions of the quinoxaline ring. This compound is of significant interest due to its diverse applications in various fields, including materials science, medicinal chemistry, and organic synthesis.
Preparation Methods
The synthesis of 2,5-Dibromoquinoxaline typically involves the bromination of quinoxaline. One common method includes the dropwise addition of bromine to a refluxing solution of quinoxaline in an appropriate solvent. The reaction mixture is then heated at reflux temperature, and the progress is monitored using thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy .
Industrial production methods for this compound may involve similar bromination reactions but are scaled up to accommodate larger quantities. The choice of solvent, temperature, and reaction time are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2,5-Dibromoquinoxaline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and nucleophiles such as amines and thiols.
Oxidation and Reduction: The quinoxaline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoxaline derivatives. These reactions are typically carried out using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Cross-Coupling Reactions: Transition-metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, can be employed to introduce various functional groups into the quinoxaline ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoquinoxaline derivative, while a Suzuki coupling reaction can introduce an aryl group into the quinoxaline ring.
Scientific Research Applications
2,5-Dibromoquinoxaline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds. Its bromine atoms make it a versatile intermediate for various organic transformations.
Biology and Medicine: Quinoxaline derivatives, including this compound, have shown potential biological activities such as antiviral, antitumor, and antimicrobial properties.
Industry: In materials science, this compound is used in the development of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2,5-Dibromoquinoxaline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, quinoxaline derivatives have been shown to inhibit certain kinases, which play a role in cell signaling and proliferation .
In materials science, the compound’s ability to participate in π-conjugation and form stable polymers is crucial for its function in optoelectronic devices.
Comparison with Similar Compounds
2,5-Dibromoquinoxaline can be compared with other halogenated quinoxaline derivatives, such as 5,8-Dibromoquinoxaline and 2,3-Dichloroquinoxaline. While these compounds share a similar quinoxaline core, the position and type of halogen substituents can significantly influence their reactivity and applications .
5,8-Dibromoquinoxaline: Similar to this compound, but with bromine atoms at the 5th and 8th positions. This difference in substitution pattern can affect the compound’s electronic properties and reactivity.
2,3-Dichloroquinoxaline: Contains chlorine atoms instead of bromine, which can lead to different reactivity and applications due to the smaller size and different electronegativity of chlorine compared to bromine.
Properties
Molecular Formula |
C8H4Br2N2 |
|---|---|
Molecular Weight |
287.94 g/mol |
IUPAC Name |
2,5-dibromoquinoxaline |
InChI |
InChI=1S/C8H4Br2N2/c9-5-2-1-3-6-8(5)11-4-7(10)12-6/h1-4H |
InChI Key |
KFKJUWPZRWDRNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN=C2C(=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-1-{4-[(4-chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B13596951.png)
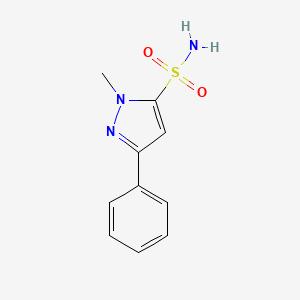
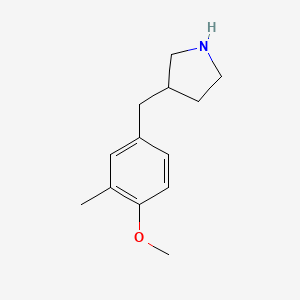
![methyl2-hydroxy-3-methyl-3H-imidazo[4,5-b]pyridine-5-carboxylate](/img/structure/B13596964.png)
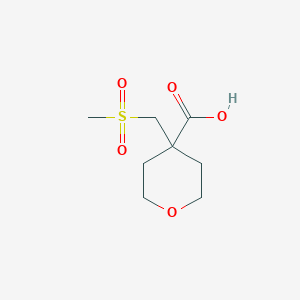
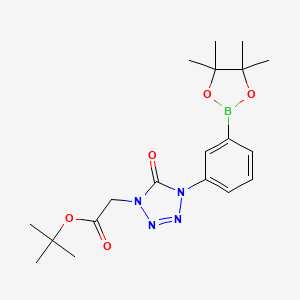
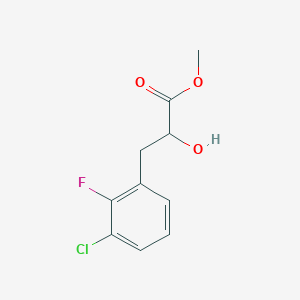
![{3-[(3-Aminopropyl)amino]propyl}(benzyl)amine](/img/structure/B13596988.png)
